p-Anisidine, 2,6-dinitro-,

Description

Contextualization within the Field of Nitroaromatic Chemistry and Amines

2,6-Dinitro-p-anisidine is a member of the nitroaromatic compounds, a class of organic molecules containing one or more nitro functional groups (–NO2) attached to an aromatic ring. scielo.br These compounds are of considerable interest due to their diverse applications and often energetic properties. The presence of the amine group (-NH2) further classifies it as a nitroaromatic amine, a subset that is pivotal in various synthetic and industrial processes. researchgate.net

Nitroaromatic compounds are widely utilized as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The reduction of the nitro groups to amines is a fundamental transformation, providing pathways to a vast array of functionalized molecules. researchgate.net The specific arrangement of the dinitro groups and the methoxy (B1213986) group in 2,6-Dinitro-p-anisidine imparts unique chemical characteristics that distinguish it from other nitroanilines.

The synthesis of 2,6-Dinitro-p-anisidine typically involves the nitration of p-anisidine (B42471). This reaction highlights a key aspect of aromatic chemistry: the directing effects of substituents on an aromatic ring. The methoxy group is an activating, ortho-, para-directing group, while the nitro groups are deactivating, meta-directing groups. The interplay of these effects is crucial in achieving the desired substitution pattern.

Theoretical Significance of the Methoxy and Dinitro Substituent Pattern

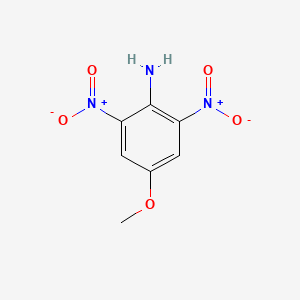

The molecular architecture of 2,6-Dinitro-p-anisidine, featuring a methoxy group (-OCH3) at the para-position and two nitro groups (-NO2) at the ortho-positions relative to the amino group (-NH2), creates a fascinating interplay of electronic and steric effects.

Electronic Effects:

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system. libretexts.orgvaia.com This donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the nitro groups are powerful electron-withdrawing groups, both through inductive and resonance effects. libretexts.org This strong withdrawal of electron density significantly deactivates the ring towards electrophilic substitution.

The simultaneous presence of a potent electron-donating group and two strong electron-withdrawing groups on the same aromatic ring leads to a highly polarized molecule. This "push-pull" electronic arrangement profoundly influences the compound's reactivity, spectroscopic properties, and intermolecular interactions.

Steric Effects:

The two nitro groups positioned ortho to the amino group create significant steric hindrance. This steric crowding can influence the planarity of the molecule and the rotational freedom of the substituents. For instance, in the related compound 2,6-dinitroanisole, the methoxy group is twisted significantly out of the plane of the benzene ring. researchgate.net This steric strain can also affect the accessibility of the amino group and the nitro groups for chemical reactions.

The table below summarizes the key substituent effects in 2,6-Dinitro-p-anisidine:

| Substituent | Position | Electronic Effect | Steric Effect |

| Amino (-NH2) | 1 | Electron-donating (Resonance) | Moderate |

| Methoxy (-OCH3) | 4 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Moderate |

| Dinitro (-NO2) | 2, 6 | Strongly electron-withdrawing (Resonance and Inductive) | High |

Current Academic Research Trajectories and Future Directions for the Chemical Compound

Current research involving 2,6-Dinitro-p-anisidine and related nitroaromatic amines is multifaceted, spanning from fundamental studies of their chemical properties to their application in various fields.

One area of active investigation is their use as precursors in the synthesis of novel materials. The reduction of the nitro groups can lead to the formation of diamines, which are valuable monomers for the production of high-performance polymers. The specific substitution pattern of 2,6-Dinitro-p-anisidine can impart desirable properties such as thermal stability and specific solubility characteristics to the resulting polymers.

Furthermore, the unique electronic properties of dinitroanilines make them interesting candidates for applications in nonlinear optics and as components in chemiresistive sensors for the detection of explosives. mdpi.com Research is ongoing to understand how the molecular structure of these compounds correlates with their macroscopic properties.

The biological activity of nitroaromatic compounds is another significant research avenue. While some dinitroaniline derivatives have been investigated for their herbicidal and antimicrobial properties, there are also concerns about their potential toxicity. frontiersin.orgnih.gov Future research will likely focus on elucidating the mechanisms of action of these compounds and exploring their potential as scaffolds for the development of new therapeutic agents, while carefully considering their safety profiles.

Theoretical and computational studies also play a crucial role in advancing the understanding of these molecules. researchgate.netresearchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure, reactivity, and spectroscopic properties of 2,6-Dinitro-p-anisidine and its derivatives, guiding experimental efforts. researchgate.netresearchgate.netnih.gov

The table below outlines some of the current and potential future research directions for 2,6-Dinitro-p-anisidine:

| Research Area | Current Focus | Future Directions |

| Materials Science | Synthesis of precursors for polymers and dyes. | Development of novel materials with tailored optical and electronic properties. |

| Sensor Technology | Exploration as a component in sensors for nitroaromatic explosives. mdpi.com | Design of highly sensitive and selective chemiresistive sensors. |

| Biological Chemistry | Investigation of antimicrobial and herbicidal activities. frontiersin.orgnih.gov | Elucidation of mechanisms of action and structure-activity relationships for potential therapeutic applications. |

| Theoretical Chemistry | Computational modeling of electronic structure and reactivity. researchgate.netresearchgate.net | Predictive modeling to guide the design of new functional molecules. |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZJZWYIOOPHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201715 | |

| Record name | p-Anisidine, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-56-1 | |

| Record name | p-Anisidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisidine, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for 2,6-Dinitro-p-anisidine

The creation of 2,6-dinitro-p-anisidine can be approached through several well-documented synthetic strategies. These routes differ in their starting materials and the sequence of chemical transformations.

The direct nitration of p-anisidine (B42471) is a feasible route to introduce nitro groups onto the aromatic ring. Due to the strong activating and ortho-, para-directing effects of both the amino (-NH2) and methoxy (B1213986) (-OCH3) groups, direct nitration can be aggressive and lead to a mixture of products or oxidation. To control the reaction and achieve the desired 2,6-dinitration, the amino group is often protected via acetylation.

A common strategy involves the acetylation of p-anisidine to form 4-methoxyacetanilide, followed by nitration. This acetamido group is still an activating ortho-, para-director but offers better control over the reaction's selectivity and reduces the risk of oxidation compared to the free amino group. A subsequent nitration step introduces the nitro groups at the positions ortho to the amino group.

One detailed batchwise process for the nitration of the acetylated derivative, 4-methoxyacetanilide, has been documented. prepchem.com This method utilizes a mixture of nitric acid and sulfuric acid in a chlorobenzene (B131634) solvent. The initial acetylation of p-anisidine is performed with acetic anhydride. prepchem.com The subsequent nitration is carefully controlled at a low temperature to yield the desired nitro product. prepchem.com While this specific procedure details the synthesis of 4-acetamido-2-nitro-anisole, further nitration under controlled conditions would be required to introduce the second nitro group at the 6-position.

Table 1: Reaction Parameters for Batchwise Nitration of 4-methoxyacetanilide prepchem.com

| Step | Reagents | Solvent | Temperature (°C) | Observations |

|---|---|---|---|---|

| Acetylation | p-Anisidine, Acetic anhydride | Chlorobenzene | Rises to 65 | Crystals of acetanisidide precipitate upon cooling to ~45°C. |

| Nitration | Nitric acid (62.3%), Sulfuric acid (92%) | Chlorobenzene | 20 - 25 | The emulsion becomes fluid, and the color changes from blue to brown. |

| Workup | Ice/water | - | ~5 | A thick yellow suspension is formed. |

An alternative and highly controlled approach begins with p-nitroanisole. This method involves the reduction of the nitro group to an amino group, followed by a sequence of acetylation and nitration. This convergent strategy allows for precise installation of the functional groups.

The synthesis pathway unfolds as follows:

Reduction: p-Nitroanisole is reduced to p-anisidine. This is commonly achieved through catalytic hydrogenation, using catalysts such as Pt/C or a quaternary catalyst system containing Ni, Mo, Co, and Li. google.comgoogle.comwikipedia.org

Acetylation: The resulting p-anisidine is then acetylated, typically using a mixture of glacial acetic acid and acetic anhydride, to produce p-acetamino anisole (B1667542) (4-methoxyacetanilide). google.com

Nitration: The p-acetamino anisole is then subjected to nitration using a mixed acid system of concentrated nitric acid and concentrated sulfuric acid to introduce the nitro groups. google.com This step yields 2-nitro-4-acetamino anisole, and further nitration would lead to the 2,6-dinitro product.

This multi-step process provides a high degree of control, avoiding issues like the oxidation of raw materials and leading to high-purity products. google.com

Table 2: Key Steps in Synthesis from p-Nitroanisole google.com

| Step | Reactant | Key Reagents/Catalyst | Product |

|---|---|---|---|

| Reduction | p-Nitroanisole | H2, Catalyst A (e.g., Ni, Mo, Co, Li mixture) | p-Anisidine |

| Acetylation | p-Anisidine | Glacial acetic acid, Acetic anhydride | p-Acetamino anisole |

| Nitration | p-Acetamino anisole | Concentrated HNO3, Concentrated H2SO4 | 2-Nitro-4-acetamino anisole |

For commercial production, synthetic methods must be efficient, cost-effective, and yield high-purity products. Direct nitration methods at very low temperatures using large quantities of sulfuric acid are often not suitable for industrial-scale production due to the high costs associated with specialized cooling and materials. google.com

The convergent synthesis route starting from p-nitroanisole is often preferred for industrial applications because it avoids many of the problems associated with direct nitration of the highly activated p-anisidine, such as side reactions and difficult product separation. google.com This method can achieve product purities of 99.5-99.8%. google.com Process optimization research focuses on aspects like catalyst recycling and solvent recovery. For instance, in the batchwise nitration of 4-methoxyacetanilide, the chlorobenzene solvent can be recovered and reused in subsequent batches, improving the economic and environmental profile of the process. prepchem.com

Mechanistic Investigations of Reaction Pathways

The synthesis of dinitroanisidines is governed by two primary reaction mechanisms: electrophilic aromatic nitration for introducing the nitro groups and the principles of nucleophilic aromatic substitution, which are relevant to the reactivity of the resulting nitroaromatic compounds.

The introduction of nitro groups onto the anisidine ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comunacademy.com This mechanism involves three key stages:

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. organicchemistrytutor.comlibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. youtube.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the anisidine derivative acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In the case of p-anisidine or its acetylated form, the powerful electron-donating nature of the methoxy and amino (or acetamido) groups directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methoxy group, substitution occurs at the ortho positions (C2 and C6).

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the nitrated product. youtube.com

The presence of two strong activating groups (-NHCOCH₃ and -OCH₃) makes the ring highly susceptible to this reaction, necessitating careful control of reaction conditions to prevent over-nitration or side reactions.

While not central to the primary synthesis of 2,6-dinitro-p-anisidine itself, the principles of nucleophilic aromatic substitution (SNAr) are crucial for understanding the reactivity of the product and other related nitroaromatics. The SNAr mechanism allows a nucleophile to replace a leaving group on an aromatic ring. wikipedia.org

This reaction is facilitated under two main conditions: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are essential as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. libretexts.org

The most widely accepted SNAr pathway is a two-step addition-elimination mechanism: researchgate.netnih.gov

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized onto the electron-withdrawing nitro groups, which is why their ortho or para position is critical for stabilization. libretexts.org The formation of this intermediate is often the slow, rate-determining step because it involves the temporary loss of aromaticity. wikipedia.org

Elimination of the Leaving Group: The leaving group departs, taking its bonding electrons with it. This step is typically fast as it restores the aromaticity of the ring. wikipedia.org

Recent studies also suggest the possibility of a 'concerted SNAr' mechanism, where the bond-forming and bond-breaking steps occur simultaneously, particularly when the stabilization provided by the electron-withdrawing groups is less pronounced. nih.gov

Reduction Chemistry of Aromatic Nitro Groups to Amino Functionalities

The reduction of the two aromatic nitro groups in 2,6-dinitro-p-anisidine to the corresponding amino functionalities is a significant transformation, yielding diamine derivatives. This conversion can be achieved through various catalytic and chemical reduction methods. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is a common and efficient method for reducing both aliphatic and aromatic nitro groups to primary amines. commonorganicchemistry.com

Alternative methods utilize metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These reagents offer mild conditions and can exhibit chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. commonorganicchemistry.com

For polynitro compounds, selective reduction of one nitro group over another is a key challenge. In nitro derivatives of aniline (B41778), preference in reduction is often given to the nitro group positioned ortho to the amino group. stackexchange.com For instance, in compounds like 4,6-dinitro-o-anisidine, the nitro group ortho to the amino function is preferentially reduced. stackexchange.com This selectivity is attributed to steric factors and potential electronic interactions with the adjacent amino or methoxy groups. Sodium sulfide (B99878) (Na₂S) is a reagent known for its ability to selectively reduce one nitro group in the presence of others, particularly in aromatic systems. commonorganicchemistry.com The general reduction of a nitro group to an amine proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. rsc.org

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Conditions | Remarks |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Highly efficient for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, solvent | Used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Fe/Acid | Acidic medium (e.g., HCl, Acetic Acid) | Mild conditions, good for selective reductions. rsc.org |

| SnCl₂ | Acidic medium | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can selectively reduce one nitro group in polynitro aromatics. commonorganicchemistry.com |

Oxidation Reactions of the Amine and Methoxy Groups within the Compound

The oxidation of 2,6-dinitro-p-anisidine targets the primary aromatic amine and the methoxy group. The reactivity of these groups is significantly influenced by the two strongly electron-withdrawing nitro groups on the aromatic ring.

Oxidation of the Amine Group: The direct oxidation of primary aromatic amines can lead to a variety of products, including nitroso and nitro compounds. mdpi.comacs.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®) have been successfully used to convert substituted anilines into their corresponding nitro derivatives. researchgate.net For anilines bearing electron-withdrawing groups, oxidation to nitro compounds can be achieved smoothly using sodium perborate (B1237305) in acetic acid. mdpi.com The oxidation proceeds, presumably, through a nitrosoarene intermediate. researchgate.net However, the presence of the two nitro groups in 2,6-dinitro-p-anisidine deactivates the amino group, making it less susceptible to oxidation compared to electron-rich anilines.

Oxidation of the Methoxy Group: The methoxy group on an aromatic ring is generally stable to oxidation. However, under specific conditions, oxidative degradation can occur. For instance, the degradation of o-anisidine (B45086) initiated by hydroxyl radicals has been studied, indicating that reactions can be initiated at various positions on the ring, though direct oxidation of the methoxy group itself is less favored than reactions involving the amine or the aromatic ring. rsc.org In highly activated systems, cleavage of the ether linkage can occur, but for a deactivated ring like that in 2,6-dinitro-p-anisidine, this would require harsh oxidative conditions. The p-anisidine value (AV) test, which measures secondary oxidation products (aldehydes) in fats and oils, relies on the reaction of p-anisidine with these aldehydes to form a Schiff base. crystal-filtration.comcdrfoodlab.comqclscientific.com While this is a reaction of p-anisidine and not an oxidation of its methoxy group, it highlights the reactivity of the amine functionality.

Elucidation of Diazotisation Mechanisms Involving Nitro Group Elimination

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. organic-chemistry.org The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile, attacking the nitrogen of the amine group. chemicalnote.comyoutube.com Subsequent proton transfers and elimination of water yield the diazonium ion. chemicalnote.com

For highly nitrated anilines, the diazotization reaction can sometimes lead to the displacement of a substituent, particularly a nitro group, from the aromatic ring. However, in the case of dinitro-o-anisidine, studies have shown that a nitro group is not eliminated upon diazotization in the presence of mineral acids. Instead, the methyl group of the methoxy function is displaced, resulting in the rapid and complete formation of a dinitroquinoneazide. acs.org This specific transformation underscores the unique reactivity conferred by the combination of the methoxy, amino, and multiple nitro groups on the aromatic ring.

Catalysis in the Synthesis and Reactions of 2,6-Dinitro-p-anisidine and Related Systems

Homogeneous and Heterogeneous Catalysis in Nitration Processes

The synthesis of 2,6-dinitro-p-anisidine typically involves the nitration of p-anisidine. Aromatic nitration is a classic electrophilic substitution reaction. masterorganicchemistry.com

Homogeneous Catalysis: The most common method for aromatic nitration is a homogeneous process using a mixture of nitric acid and sulfuric acid ("mixed acid"). rushim.ru Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. masterorganicchemistry.com This process is fundamental to the synthesis of many nitroaromatic compounds. rushim.ru

Heterogeneous Catalysis: To overcome issues associated with mixed acid, such as reactor corrosion and environmental concerns from acid waste, heterogeneous solid acid catalysts have been developed. ncl.res.in Materials like zeolites (e.g., zeolite beta) and other metal oxides are studied for their potential in aromatic nitration. ncl.res.in These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. ncl.res.in Enzyme catalysis, using systems like horseradish peroxidase (HRP), has also been explored as an environmentally friendly alternative for the nitration of aromatic compounds containing activating groups like -OH or -NH₂. nih.gov

Phase Transfer Catalysis in the Reduction of Nitroaromatic Compounds

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. wikipedia.orgyoutube.com

This methodology has been applied to the reduction of nitroaromatic compounds. acs.org For example, ruthenium carbonyl has been used to catalyze the reduction of nitro compounds under phase transfer conditions. acs.org The PTC facilitates the interaction between the nitroaromatic compound (typically in an organic solvent) and the reducing agent (often in an aqueous or solid phase). This approach can enhance reaction rates and allow for milder reaction conditions, contributing to "green chemistry" principles by potentially reducing the need for harsh organic solvents. wikipedia.org

Table 2: Examples of Phase Transfer Catalysts

| Catalyst Type | Example | Application |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Facilitates transport of anionic reactants from aqueous to organic phase. wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, but often with higher thermal stability. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Solubilizes alkali metal cations in organic phases. wikipedia.org |

| Polyethylene Glycols (PEGs) | - | Used in practical applications to facilitate phase transfer. wikipedia.org |

Studies on Intramolecular Base Catalysis in Reactions of Anisidine Derivatives

Intramolecular catalysis occurs when a functional group within the reacting molecule itself acts as a catalyst for a particular transformation. This is also known as neighboring group participation. In derivatives of anisidine, functional groups can influence reaction rates through such mechanisms.

Studies on the hydrolysis of Schiff bases (imines) derived from p-anisidine have shown that the rate of hydrolysis is pH-dependent. ajol.info In certain pH ranges, the reaction kinetics suggest that both acid and base catalysis can occur. While these studies primarily focus on intermolecular catalysis by external acids or bases, the principles can be extended to intramolecular effects. For example, in a suitably structured molecule, the lone pair of electrons on the nitrogen of the amino group or the oxygen of the methoxy group could potentially act as an internal base, facilitating a proton transfer step in a reaction occurring at another site on the molecule. Such intramolecular catalysis can lead to significant rate enhancements compared to an equivalent intermolecular process. Engineered enzymes have also been shown to catalyze intramolecular radical cyclization reactions, highlighting the power of placing catalytic groups in close proximity to a reaction center. nih.gov

Synthesis of Derivatives and Analogues of 2,6-Dinitro-p-anisidine for Structural and Reactivity Studies

The synthesis of derivatives and analogues of 2,6-dinitro-p-anisidine is crucial for comprehensive structural and reactivity studies. These investigations provide insights into how modifications of the core structure influence its chemical behavior and properties. The primary routes for derivatization focus on the reactivity of the amine functionality and the aromatic ring.

Formation of Schiff Bases and Hydrazones from the Amine Functionality

The primary amine group of 2,6-dinitro-p-anisidine serves as a key site for synthetic transformations, readily undergoing condensation reactions with carbonyl compounds to form Schiff bases (imines) and with hydrazine (B178648) derivatives to yield hydrazones.

Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.gov This reaction involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. crystal-filtration.com The general reaction for the formation of a Schiff base from p-anisidine is illustrated below. While specific studies on 2,6-dinitro-p-anisidine are limited, the presence of two strongly electron-withdrawing nitro groups at the ortho positions is expected to significantly reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions or stronger acid catalysis to facilitate the condensation.

Hydrazones are formed in a similar manner through the reaction of a carbonyl compound with a hydrazine. In the context of deriving from 2,6-dinitro-p-anisidine, a two-step process would be envisioned where the amine is first converted to a hydrazine derivative, which then reacts with an aldehyde or ketone. Hydrazide-hydrazones, a class of compounds containing both hydrazide and hydrazone functionalities, have been synthesized and utilized in the preparation of various heterocyclic compounds with potential biological activities. nih.gov The synthesis of hydrazone derivatives is a versatile method for creating new compounds with potential applications as ligands for transition metals. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Primary Aromatic Amine | Aldehyde or Ketone | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Hydrazine Derivative | Aldehyde or Ketone | Hydrazone | Typically under mild acidic conditions |

Synthetic Approaches to Substituted Anisidine Derivatives

The synthesis of substituted derivatives of 2,6-dinitro-p-anisidine can be approached through two main strategies: substitution on a pre-existing 2,6-dinitro-p-anisidine core or the dinitration of an already substituted p-anisidine derivative. Direct electrophilic substitution on the aromatic ring of 2,6-dinitro-p-anisidine is challenging due to the strong deactivating effect of the two nitro groups.

One approach to creating more complex derivatives involves using dinitroanilines as building blocks. For instance, substituted dinitrophenothiazine derivatives have been synthesized, which involves the reaction of a dinitroaniline with sulfur and a coupling partner. brieflands.com This demonstrates that the dinitroaniline scaffold can be incorporated into larger, more complex molecular architectures.

Another strategy involves the modification of the amine group itself. For example, the reaction of 2,4-dinitrochlorobenzene with various anilines, including p-anisidine, has been studied to understand the effect of the nucleophile's structure on the reaction kinetics. researchgate.net Such reactions lead to the formation of diarylamine derivatives.

| Starting Material | Reagents | Product Type |

| Substituted p-Anisidine | Nitrating Agent | Substituted 2,6-Dinitro-p-anisidine |

| 2,6-Dinitro-p-anisidine | Sulfur, Coupling Agent | Dinitrophenothiazine Derivative |

| 2,4-Dinitrochlorobenzene | p-Anisidine | N-(2,4-dinitrophenyl)-p-anisidine |

Dinitration Studies on Related Aromatic Amine Systems

The introduction of two nitro groups onto the p-anisidine ring to specifically yield the 2,6-dinitro isomer is a key synthetic step. The directing effects of the existing substituents on the aromatic ring, the strongly activating and ortho-, para-directing amino group (or its protonated form under acidic nitration conditions) and the activating ortho-, para-directing methoxy group, play a crucial role in the outcome of the nitration reaction.

Studies on the nitration of related aromatic amines, such as o-anisidine, have shown that dinitration can occur if an excess of the nitrating agent is used. researchgate.net To achieve selective mononitration, it is often necessary to carefully control the stoichiometry of the reactants. The nitration of p-acetaniside, a protected form of p-anisidine, is a common method to introduce a nitro group at the 2-position. orgsyn.org Subsequent hydrolysis of the acetamido group followed by a second nitration step could potentially lead to the 2,6-dinitro product.

The conditions for dinitration typically involve strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The temperature of the reaction is also a critical parameter that needs to be controlled to avoid side reactions and ensure the desired isomer is formed.

| Substrate | Nitrating Agent | Key Considerations |

| p-Anisidine | HNO₃/H₂SO₄ | Control of stoichiometry and temperature to manage the extent of nitration. |

| p-Acetaniside | HNO₃/Acetic Acid | Protection of the amine group can influence the position of nitration. |

| o-Anisidine | Nitric Acid | Excess nitrating agent can lead to dinitration. researchgate.net |

Generating a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings for each specified analytical technique (¹H NMR, ¹³C NMR, IR, ESI-MS, and MALDI-TOF MS) is not possible without access to these specific experimental results. To ensure the content is accurate and free of hallucination, the article cannot be constructed as per the detailed outline provided.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating, identifying, and quantifying volatile and semi-volatile compounds, even at trace levels. In the context of p-Anisidine (B42471), 2,6-dinitro-, GC-MS would serve as a definitive method for its detection in complex matrices. The gas chromatography component separates the compound from other substances based on its volatility and interaction with the capillary column's stationary phase, providing a characteristic retention time.

Following separation, the mass spectrometry detector fragments the eluted molecules into ions, producing a unique mass spectrum that acts as a molecular fingerprint. This spectrum allows for unambiguous identification and structural elucidation. While specific GC-MS studies detailing the retention time and fragmentation pattern for p-Anisidine, 2,6-dinitro- are not prominently available in reviewed literature, the technique's application for related nitroaniline compounds is well-established. For instance, validated GC-MS methods exist for the trace analysis of related compounds like p-Anisidine and 4-Methoxy-2-nitroaniline (B140478), demonstrating the suitability of this technique for the broader class of substituted nitroaromatic amines .

Table 1: Hypothetical GC-MS Parameters for p-Anisidine, 2,6-dinitro- Analysis This table illustrates the typical data that would be generated from a GC-MS analysis. Specific values for p-Anisidine, 2,6-dinitro- would need to be determined experimentally.

| Parameter | Expected Data | Significance |

| Retention Time (t_R) | Value in minutes | A characteristic time for elution under specific GC conditions, used for initial identification. |

| Molecular Ion Peak (M+) | m/z value | Corresponds to the molecular weight of the compound, confirming its presence. |

| Key Fragment Ions | List of m/z values | Provides a unique fragmentation pattern used for definitive structural confirmation. |

| Limit of Detection (LOD) | Concentration (e.g., µg/L) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Concentration (e.g., µg/L) | The lowest concentration of the analyte that can be accurately quantified. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The structure of p-Anisidine, 2,6-dinitro- contains a benzene (B151609) ring substituted with both electron-donating groups (amino and methoxy) and strong electron-withdrawing groups (two nitro groups). This configuration facilitates significant electronic conjugation and intramolecular charge transfer (ICT).

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These high-energy transitions occur within the aromatic system and are typically observed as intense absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals and appear as less intense bands.

The presence of both donor and acceptor groups on the same aromatic ring is expected to give rise to a significant ICT band. This transition involves the effective transfer of electron density from the donor-rich part of the molecule (the amino and methoxy-substituted portion) to the acceptor-rich part (the dinitro-substituted portion) upon photoexcitation. Such ICT bands are often broad, intense, and located at longer wavelengths (i.e., lower energy), potentially extending into the visible region and imparting color to the compound. While specific experimental spectra for p-Anisidine, 2,6-dinitro- are not detailed in the available literature, the principles of ICT are well-documented for similar donor-acceptor aromatic systems libretexts.orgnih.govnih.gov.

Table 2: Expected UV-Vis Absorption Data for p-Anisidine, 2,6-dinitro- in a Specified Solvent This table outlines the kind of data obtained from UV-Vis spectroscopy. The exact λ_max and molar absorptivity values would require experimental measurement.

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 300 | High | Associated with the conjugated π-system of the aromatic ring. |

| n → π | 300 - 400 | Low to Medium | Involves non-bonding electrons on the N and O atoms. |

| Intramolecular Charge Transfer (ICT) | > 400 | High | Results from electron density transfer from donor groups to acceptor groups. |

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure elucidation. By analyzing the diffraction pattern of a single crystal, it is possible to construct a detailed three-dimensional model of the molecule. For p-Anisidine, 2,6-dinitro-, an SCXRD study would reveal:

Absolute Connectivity: Unambiguously confirming the atomic connections and substitution pattern on the benzene ring.

Conformational Details: Determining the precise orientation of the methoxy (B1213986), amino, and nitro functional groups relative to the aromatic ring. This includes key torsional angles that define the molecule's shape.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds and π–π stacking, which dictate how the molecules pack together in the crystal lattice.

Although specific crystallographic data for p-Anisidine, 2,6-dinitro- has not been found in the surveyed literature, studies on closely related compounds like 4-methoxy-2-nitroaniline show the power of this technique. For example, the structure of 4-methoxy-2-nitroaniline was determined to belong to an orthorhombic crystal system, and all its cell parameters were precisely measured researchgate.netresearchgate.net. This level of detail would be expected from an SCXRD analysis of the target dinitro compound.

Table 3: Crystallographic Data Typically Obtained from SCXRD Analysis This table presents the parameters that would be determined from a successful SCXRD experiment on a single crystal of p-Anisidine, 2,6-dinitro-.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the basic repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (D_c) | The theoretical density of the crystal. |

| Final R-indices | Indicators of the quality and accuracy of the final structural model. |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

For p-Anisidine, 2,6-dinitro-, PXRD is essential for:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SCXRD data to confirm the identity of the crystalline solid.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, as each polymorph would produce a distinct PXRD pattern.

The PXRD pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

Theoretical and Computational Chemistry Investigations

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, provides crucial information about the reactivity and electronic transitions within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For p-Anisidine (B42471), 2,6-dinitro-, the presence of electron-donating groups (amino and methoxy) would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro groups would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be reactive and exhibit interesting electronic properties. A DFT study on the related molecule 4-methoxy-2-nitroaniline (B140478) calculated the HOMO-LUMO energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for Substituted Nitroanilines (Note: This table presents representative data for analogous compounds to illustrate the expected trends for p-Anisidine, 2,6-dinitro-)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-nitroaniline | Data not available | Data not available | Calculated value available nih.gov |

| 4-methoxy-2-nitroaniline | Data not available | Data not available | Calculated value available nih.gov |

| p-Anisidine, 2,6-dinitro- | Predicted to be relatively high | Predicted to be relatively low | Predicted to be relatively small |

The distribution of electron density within a molecule determines its electrostatic potential and the partial charges on its atoms. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping of the molecular electrostatic potential (MEP) are used to analyze electron density and atomic charges.

In p-Anisidine, 2,6-dinitro-, the nitrogen and oxygen atoms of the nitro groups are expected to carry significant negative partial charges due to their high electronegativity and electron-withdrawing nature. Conversely, the amino and methoxy (B1213986) groups will be part of the electron-donating system, influencing the charge distribution on the aromatic ring. A Mulliken charge analysis on 4-methoxy-2-nitroaniline has been reported, providing insight into the charge distribution in a similar molecular framework. nih.gov The MEP map would likely show negative potential around the nitro groups, indicating susceptibility to electrophilic attack, and positive potential near the amino group's hydrogen atoms.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into reaction feasibility, kinetics, and the structures of transient species. For a molecule like p-Anisidine, 2,6-dinitro-, theoretical studies can map out potential reaction pathways, such as electrophilic or nucleophilic substitution, oxidation, or thermal decomposition. These investigations typically employ methods like Density Functional Theory (DFT) to explore the potential energy surface of a reacting system.

The process involves identifying reactants, products, and any intermediates, and then locating the transition state structures that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. By comparing the activation energies for multiple competing pathways, researchers can predict the most likely reaction mechanism and the selectivity of product formation. mdpi.comresearchgate.net

While specific computational studies detailing the reaction pathways and transition states for p-Anisidine, 2,6-dinitro- are not extensively detailed in available literature, the established methodologies are readily applicable. researchgate.net Such studies would be crucial for understanding its stability, degradation pathways, and potential for synthetic modification. For example, a computational analysis could predict the regioselectivity of further substitution on the aromatic ring or the mechanism of its reduction or oxidation. mdpi.com

The oxidation potential is a key parameter that reflects a molecule's susceptibility to losing electrons. Computational methods can predict the oxidation potentials of organic molecules, which can then be correlated with experimental values obtained from techniques like cyclic voltammetry. rsc.org This correlation provides a bridge between a molecule's electronic structure and its electrochemical behavior.

For substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the oxidation potential. Electron-withdrawing groups, such as the two nitro groups in p-Anisidine, 2,6-dinitro-, are expected to increase the oxidation potential, making the compound more difficult to oxidize compared to the parent p-anisidine molecule. Theoretical calculations, often using DFT, can quantify these effects.

Studies on a range of substituted anilines have shown a linear relationship between computationally derived energies (such as the Highest Occupied Molecular Orbital, or HOMO, energy) and experimentally measured oxidation potentials. researchgate.net However, deviations from predicted values can occur, particularly with 2,6-disubstituted compounds due to steric effects that are not always perfectly captured by the computational models. researchgate.net The table below illustrates the correlation between calculated and experimental oxidation potentials for several aniline (B41778) derivatives, highlighting the general success of these predictive methods. rsc.org

| Compound | Calculated Oxidation Potential (V) | Experimental Oxidation Potential (V) |

|---|---|---|

| p-Anisidine | 0.686 | 0.627 |

| Aniline | 0.829 | 0.771 |

| 3-Nitroaniline | 1.189 | 1.111 |

| 4-Nitroaniline | 1.294 | 1.238 |

| 2-Nitroaniline | 1.218 | 1.168 |

Data sourced from studies on substituted anilines and phenols. rsc.org

Molecular Modeling and Simulation Techniques

The three-dimensional structure of p-Anisidine, 2,6-dinitro- dictates many of its physical and chemical properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. This is achieved through geometrical optimization, a computational process that systematically alters the molecule's geometry to find the structure with the minimum potential energy.

For p-Anisidine, 2,6-dinitro-, key conformational variables include the dihedral angles defining the orientation of the methoxy (-OCH₃), amino (-NH₂), and the two nitro (-NO₂) groups relative to the benzene (B151609) ring. Intramolecular interactions, such as hydrogen bonding between the amino group and an adjacent nitro group, as well as steric hindrance between the bulky ortho substituents, play a crucial role in determining the preferred conformation.

Quantum mechanical methods, particularly DFT with basis sets like 6-311++G(d,p), are commonly used for accurate geometry optimization. bohrium.com The calculations yield precise values for bond lengths, bond angles, and dihedral angles in the lowest-energy conformer. This optimized geometry serves as a fundamental input for more advanced simulations, such as molecular dynamics, and for calculating various molecular properties.

While geometrical optimization provides a static picture of the most stable molecular structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular-level behavior. mdpi.com

To perform an MD simulation on p-Anisidine, 2,6-dinitro-, an empirical classical force field is required. nih.gov A force field is a set of functions and parameters that describe the potential energy of the system based on the positions of its constituent atoms. For nitroaromatic compounds, specialized force fields are often developed by fitting parameters to high-level quantum chemistry calculations or experimental data to accurately reproduce properties like crystal structure and density. nih.govnih.gov

Once a force field is established, MD simulations can be used to study a wide range of phenomena. In the context of p-Anisidine, 2,6-dinitro-, simulations could be used to:

Analyze the vibrational motions and conformational flexibility of the molecule at different temperatures. nih.gov

Simulate the molecule in a solvent to study solvation effects and intermolecular interactions.

Model the bulk crystalline or amorphous state to predict properties such as density, heat of sublimation, and mechanical response to pressure. nih.gov

These simulations provide a powerful link between the properties of a single molecule and the macroscopic behavior of the material. researchgate.netmdpi.com

Environmental Fate and Degradation Studies of Nitroaromatic Compounds

Biodegradation Pathways and Microbial Transformations

Scientific literature searches did not yield specific studies on the biodegradation pathways or microbial transformations of p-Anisidine (B42471), 2,6-dinitro-. While research has been conducted on the biodegradation of other nitroaromatic compounds, including isomers of dinitroanisole, specific data for the 2,6-dinitro isomer of p-anisidine is not available in the reviewed scientific literature.

Aerobic and Anaerobic Degradation Processes

There is a lack of specific research on the aerobic and anaerobic degradation processes of p-Anisidine, 2,6-dinitro-. Consequently, no established degradation pathways or data on the rate and extent of its breakdown by microorganisms under either aerobic or anaerobic conditions could be identified.

Identification of Microbial Degradation Products and Mechanisms

As no studies on the microbial degradation of p-Anisidine, 2,6-dinitro- have been found, there is no information available regarding the identification of its microbial degradation products or the enzymatic mechanisms involved in its transformation by microorganisms.

Photochemical Degradation in Environmental Compartments

Detailed studies specifically investigating the photochemical degradation of p-Anisidine, 2,6-dinitro- in various environmental compartments are not present in the available scientific literature. Research on related compounds, such as 2,4-dinitroanisole (B92663) (DNAN), indicates that photolysis can be a significant degradation pathway for dinitroanisole isomers. nih.gov However, without specific studies on p-Anisidine, 2,6-dinitro-, its photochemical fate remains uncharacterized.

Aqueous Photolysis under Simulated Environmental Conditions

No data from studies on the aqueous photolysis of p-Anisidine, 2,6-dinitro- under simulated environmental conditions could be located. Therefore, its rate of degradation, quantum yield, and the identity of its photoproducts in water when exposed to sunlight are unknown. For the related isomer 2,4-dinitroanisole, photolysis has been shown to yield photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol (B41442). nih.gov

Atmospheric Photodegradation Mechanisms

Information regarding the atmospheric photodegradation mechanisms of p-Anisidine, 2,6-dinitro- is not available. The potential for this compound to be present in the atmosphere and undergo photo-oxidation, for instance, through reactions with hydroxyl radicals, has not been investigated.

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

Specific research on the chemical degradation mechanisms of p-Anisidine, 2,6-dinitro- in aquatic and terrestrial environments is absent from the scientific literature. Therefore, information on its stability and transformation through abiotic processes such as hydrolysis in different environmental matrices is not available. For comparison, hydrolysis under environmental conditions was found to be insignificant for the isomer 2,4-dinitroanisole. nih.gov

Hydrolytic Degradation Studies

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aqueous environments. However, studies on analogous compounds suggest that p-Anisidine, 2,6-dinitro- is likely to be resistant to hydrolysis under typical environmental conditions.

Research on 2,4-dinitroanisole (DNAN), a compound with a similar dinitroaromatic structure, has shown that its hydrolysis is insignificant under environmental pH and temperature conditions nih.gov. The stability of the aromatic ring and the ether linkage in DNAN contributes to its resistance to hydrolysis. Similarly, the chemical structure of p-Anisidine, 2,6-dinitro-, with its stable aromatic ring and ether group, suggests a low susceptibility to hydrolytic degradation. Computational studies on the alkaline hydrolysis of nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and DNAN also indicate that DNAN is more resistant to hydrolysis than DNT and 2,4,6-trinitrotoluene (B92697) (TNT) nih.govresearchgate.net.

Reductive Degradation Processes

Reductive degradation, particularly of the nitro groups, is a significant transformation pathway for nitroaromatic compounds in the environment, especially under anaerobic or reducing conditions. The two nitro groups on the aromatic ring of p-Anisidine, 2,6-dinitro- make it susceptible to reduction by various abiotic and biotic agents.

Abiotic Reduction:

Abiotic reduction can occur in the presence of naturally occurring reducing agents in soils and sediments. Studies on dinitroaniline herbicides, which share the dinitroaniline core structure, have shown that they can be abiotically reduced by substances such as iron(II) minerals (e.g., goethite) and hydroquinones in the presence of hydrogen sulfide (B99878) nih.gov. The rate of this reduction is often pH-dependent, increasing with higher pH nih.gov.

For instance, the reduction of 2,4-dinitroanisole (DNAN) with zero-valent iron has been shown to regioselectively produce 2-amino-4-nitroanisole, and under strictly anaerobic conditions, further reduction to 2,4-diaminoanisole (B165692) occurs nih.gov. A similar pathway can be postulated for p-Anisidine, 2,6-dinitro-, where one or both of the nitro groups are sequentially reduced to amino groups.

Biotic Reduction:

Microorganisms play a crucial role in the reductive degradation of nitroaromatic compounds. Under anaerobic conditions, a wide variety of bacteria can utilize nitroaromatics as electron acceptors, leading to the reduction of the nitro groups. This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amines nih.gov. The reduction of the nitro groups can significantly alter the toxicity and mobility of the original compound. For example, the resulting amino derivatives of DNAN have been found to sorb more irreversibly to soil, which reduces their bioavailability nih.gov.

The following table summarizes the key findings from studies on the reductive degradation of analogous compounds.

| Compound | Reductant/Conditions | Key Findings | Reference |

| Dinitroaniline Herbicides | Fe(II)/goethite, H₂S/hydroquinone | Nitro groups are reduced to anilines and benzimidazoles. Reaction rates are pH-dependent. | nih.gov |

| 2,4-Dinitroanisole (DNAN) | Zero-valent iron, Bacteria (anaerobic) | Sequential reduction of nitro groups to form 2-amino-4-nitroanisole and then 2,4-diaminoanisole. | nih.gov |

| p-Nitroaniline | Pseudomonas DL17 (alkaline conditions) | Complete biodegradation with the formation of various intermediates including p-Phenylenediamine and aniline (B41778). | nih.gov |

Oxidative Degradation Mechanisms

Oxidative degradation of nitroaromatic compounds can occur through various mechanisms, with photodegradation often being a key process in surface waters and on soil surfaces.

Photodegradation:

Sunlight can provide the energy to initiate the degradation of many organic compounds. Dinitroaniline herbicides are known to be susceptible to photodegradation nih.govfrontiersin.org. Studies have shown that the decomposition of several dinitroaniline herbicides is significantly higher when exposed to sunlight compared to dark conditions cambridge.orgcambridge.org. The extent of photodecomposition can vary depending on the specific chemical structure and environmental conditions cambridge.orgcambridge.org.

Similarly, the photolysis of 2,4-dinitroanisole (DNAN) has been observed to produce intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol nih.gov. This suggests that p-Anisidine, 2,6-dinitro- is likely to undergo photodegradation in the environment, leading to the formation of various transformation products.

Biotic Oxidation:

While reductive pathways are more common for highly nitrated aromatic compounds, some microorganisms are capable of oxidative degradation. For instance, the degradation of the dinitroaniline herbicide pendimethalin (B1679228) has been proposed to be initiated by an oxidative ring cleavage researchgate.net. There is also evidence for the oxidative degradation of the methyl group in pendimethalin by certain weed species nih.govfrontiersin.org. However, the electron-withdrawing nature of the two nitro groups in p-Anisidine, 2,6-dinitro- generally makes the aromatic ring resistant to electrophilic attack by microbial oxygenases, making reductive pathways more favorable.

The following table presents data on the photodegradation of several dinitroaniline herbicides, which can serve as an analogue for p-Anisidine, 2,6-dinitro-.

| Dinitroaniline Herbicide | Photodecomposition (%) after 7 days of sunlight exposure | Reference |

| Isopropalin | 8.2 | cambridge.org |

| Butralin | 9.0 | cambridge.org |

| Pendimethalin | 9.9 | cambridge.org |

| Benefin | 17.1 | cambridge.org |

| Trifluralin | 18.4 | cambridge.org |

| Oryzalin | 26.6 | cambridge.org |

| Fluchoralin | 30.4 | cambridge.org |

| Nitralin | 40.6 | cambridge.org |

| Profluralin | 47.6 | cambridge.org |

| Dinitramine | 72.3 | cambridge.org |

Methodologies for Assessing Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments (soil, water, air). A variety of methodologies are used to assess these properties for organic compounds, including nitroaromatics.

Assessing Persistence:

Persistence is typically quantified by the half-life of a compound in a specific environmental matrix (e.g., soil, water, sediment). Laboratory studies are fundamental for determining degradation rates under controlled conditions. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often used to assess biodegradability (e.g., OECD 301, 307, 308, 309) nih.gov. These tests can help determine if a substance is readily biodegradable or persistent. For nitroaromatic compounds, which are often not readily biodegradable, simulation studies that mimic specific environmental compartments are crucial for obtaining realistic degradation half-lives nih.gov.

Assessing Mobility:

The mobility of a chemical in the environment is largely governed by its partitioning behavior between solid, liquid, and gas phases. Key parameters used to assess mobility include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to soil organic matter. A high Koc value indicates strong adsorption and low mobility. Dinitroaniline herbicides, for example, have high Koc values, indicating they are relatively immobile in soil nih.govfrontiersin.org. Given its structure, p-Anisidine, 2,6-dinitro- is also expected to have a significant affinity for soil organic matter, limiting its mobility.

Water Solubility: Low water solubility can limit a compound's mobility in the aqueous phase. Dinitroanilines generally have low water solubility nih.govfrontiersin.org.

Volatility: The tendency of a compound to vaporize is also a factor in its environmental transport. Many dinitroaniline herbicides are volatile, which can be a significant dissipation pathway from soil surfaces nih.govfrontiersin.orgnih.gov.

Methodologies:

The assessment of persistence and mobility involves a combination of laboratory experiments, field studies, and modeling.

Laboratory Studies: Batch equilibrium and column leaching studies are used to determine adsorption coefficients (Kd and Koc) and leaching potential in different soil types witpress.com.

Field Studies: Monitoring the dissipation of a compound under real-world conditions provides valuable data on its persistence and mobility.

Modeling: Environmental fate models use chemical properties and environmental parameters to predict the transport and transformation of chemicals in the environment. These models can estimate environmental concentrations and persistence.

The following table summarizes key properties that influence the environmental mobility of some dinitroaniline herbicides, providing an indication of the expected behavior of p-Anisidine, 2,6-dinitro-.

| Compound | Water Solubility (mg/L) | Koc (L/kg) | Mobility Potential |

| Trifluralin | 0.22 | 15,800 | Low |

| Pendimethalin | 0.33 | 17,581 | Low |

Applications in Specialized Chemical Synthesis and Materials Science

Utilization as a Reagent in Organic Synthesis

In the realm of organic synthesis, 2,6-dinitro-p-anisidine is a key intermediate, valued for its reactive sites that allow for the construction of more complex molecular structures. The amine group is nucleophilic and can participate in reactions like acylation and alkylation, while the aromatic ring is susceptible to further substitution, making it a versatile starting point for a variety of organic compounds. nbinno.com

Role in the Synthesis of Pharmaceutical Intermediates and Drug Development

While direct links between 2,6-dinitro-p-anisidine and specific commercial drugs are not extensively documented in publicly available literature, its parent compound, p-Anisidine (B42471), is a known scaffold in medicinal chemistry. nbinno.com Aromatic amines and their derivatives are fundamental to the synthesis of many pharmaceutical intermediates. researchgate.net The functional groups on 2,6-dinitro-p-anisidine make it a candidate for creating complex heterocyclic systems or for introducing specific functionalities into a larger molecule during the drug development process. The synthesis of optically active tertiary alcohols, for instance, is a key technology in developing pharmaceutical intermediates. sumitomo-chem.co.jp The principles of using substituted anilines in multi-step syntheses, such as in the creation of fentanyl analogues, demonstrate the potential role of compounds like 2,6-dinitro-p-anisidine in building complex drug molecules. researchgate.net

Reagent for the Formation of Schiff Bases and Hydrazones in Analytical and Synthetic Chemistry

The primary amine group of 2,6-dinitro-p-anisidine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). ijcce.ac.ir These reactions are fundamental in both synthetic and analytical chemistry. Schiff bases are widely studied for their pharmacological activities and their ability to form stable complexes with metal ions.

Hydrazones, a related class of compounds, are formed from the reaction of hydrazides with carbonyl compounds. nih.gov While 2,6-dinitro-p-anisidine itself does not form a hydrazone directly, its derivatives can be used in these synthetic pathways. Both Schiff bases and hydrazones are valuable as analytical reagents, particularly in the spectrophotometric determination of aldehydes and ketones. cdrfoodlab.com The reaction with p-anisidine is a standard method for determining the level of secondary oxidation products in fats and oils, known as the p-Anisidine Value (AnV) test. cdrfoodlab.comcrystal-filtration.comqclscientific.com This reaction quantifies aldehydes, which are indicators of rancidity. crystal-filtration.comqclscientific.com

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Condensation | Aldehydes/Ketones | Schiff Bases (Imines) | Pharmaceutical Scaffolds, Metal Complexation, Analytical Chemistry ijcce.ac.ir |

| Condensation (via Hydrazide derivative) | Aldehydes/Ketones | Hydrazones | Biologically Active Compounds, Analytical Reagents nih.gov |

Applications in Dye and Pigment Chemistry

The structure of 2,6-dinitro-p-anisidine is well-suited for the synthesis of coloring agents, a field where aromatic amines are foundational.

Precursor in the Synthesis of Azo Dyes and Related Chromophores

Aromatic amines are critical precursors in the synthesis of azo dyes. nbinno.com The process typically involves diazotization of the amine group, followed by coupling with another aromatic compound. The electron-withdrawing nitro groups on the 2,6-dinitro-p-anisidine ring can significantly influence the color of the resulting azo dye. These dyes, known as disperse dyes, are used for coloring synthetic fibers like polyester (B1180765) and polyamide. nih.gov The specific substituents on the aromatic rings are crucial in determining the final color and properties, such as lightfastness, of the dye.

Development of Advanced Materials with Unique Properties

The electronic characteristics of 2,6-dinitro-p-anisidine make it a subject of interest in materials science, particularly in the field of optics.

Investigation of Nonlinear Optical (NLO) Properties in Crystalline Composites

Organic molecules with significant electron donor and acceptor groups can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics, including optical data storage and image processing. nih.gov The structure of 2,6-dinitro-p-anisidine, with the electron-donating methoxy (B1213986) group (donor) and the two electron-withdrawing nitro groups (acceptors), creates a strong intramolecular charge-transfer system. This electronic asymmetry is a key requirement for second-order NLO activity. When incorporated into crystalline structures, these molecules can lead to materials with high hyperpolarizability, a measure of NLO response. nih.gov The presence of nitro groups is known to enhance these properties significantly. nih.gov Research in this area involves designing and synthesizing organic compounds like derivatives of 2,6-dinitro-p-anisidine to create new materials for modern technological applications. nih.govresearchgate.net

| Field | Specific Application | Key Structural Feature |

|---|---|---|

| Organic Synthesis | Pharmaceutical Intermediates | Reactive Amine and Aromatic Ring nbinno.comresearchgate.net |

| Analytical Chemistry | Formation of Schiff Bases/Hydrazones | Primary Amine Group |

| Dye Chemistry | Azo Dye Precursor | Diazotizable Amine Group, Substituent Effects nbinno.comnih.gov |

| Materials Science | Nonlinear Optical (NLO) Materials | Intramolecular Charge-Transfer System nih.gov |

Incorporation into Polymeric Systems and Dendrimers for Functional Materials

The specific incorporation of p-Anisidine, 2,6-dinitro- (also known as 4-methoxy-2,6-dinitroaniline) into polymeric systems and dendrimers is a specialized area of materials science. While detailed research on the direct use of this particular molecule as a monomer or functional unit in commercially available polymers is not extensively documented, its chemical structure suggests potential applications in the synthesis of functional materials. The molecule possesses several key features: two nitro groups, a primary amine group, and a methoxy group on a benzene (B151609) ring.

The nitro groups are strongly electron-withdrawing, which can impart unique optical and electronic properties to a material. Aromatic compounds containing nitro groups are explored for applications in nonlinear optical (NLO) materials. For instance, crystalline materials formed by charge-transfer complexes between electron-donating molecules (like p-anisidine) and electron-accepting molecules (like dinitrobenzoic acid) have been investigated for their NLO properties. researchgate.net The presence of both electron-donating (amine, methoxy) and electron-withdrawing (dinitro) groups on the same molecule (a "push-pull" system) is a common strategy in the design of chromophores for NLO applications. Incorporating such a moiety into a polymer backbone or as a pendant group could lead to new functional polymers.

The primary amine group serves as a reactive site for polymerization. It can undergo reactions to form polyamides, polyimides, or polyurethanes, allowing the dinitro-anisidine unit to be integrated into a polymer chain. This approach allows for the systematic modification of a polymer's properties by introducing the electronic characteristics of the p-Anisidine, 2,6-dinitro- moiety.

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. nih.gov The synthesis of dendrimers can be achieved through divergent or convergent approaches. nih.govmdpi.com Molecules like p-Anisidine, 2,6-dinitro- could potentially be used as building blocks or surface functional groups in dendrimer synthesis. For example, the amine group could be used to attach the molecule to the periphery of a dendrimer, such as a poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimer. mdpi.comnih.gov Functionalizing the surface of a dendrimer with these molecules could create a nanoscale material with a high density of electro-active groups, potentially useful in sensors or catalytic applications. However, attempts to perform further chemical modifications on 4-methoxy-2,6-dinitroaniline, such as additional nitration, have been reported to fail, resulting in decomposition under harsh conditions, which may indicate challenges in its use as a synthetic precursor. uni-muenchen.de

Analytical Chemistry Methodologies Involving p-Anisidine Derivatives

Analytical methods involving derivatives of p-anisidine are crucial in various fields, particularly in food chemistry and environmental analysis. These methods often utilize the parent compound, p-anisidine, as a reagent to detect other substances or involve the derivatization of p-anisidine itself to facilitate its detection.

The p-Anisidine Value (PAV) as a Spectrophotometric Measure of Secondary Oxidation Products

The p-Anisidine Value (PAV or AnV) is a widely used index in the food industry to quantify secondary oxidation products in fats and oils. This value provides a measure of the level of aldehydes, particularly unsaturated aldehydes like 2-alkenals and 2,4-alkadienals, which are responsible for the rancid flavors and odors that develop during fat degradation. The method does not use p-Anisidine, 2,6-dinitro-, but rather its parent compound, p-anisidine (4-methoxyaniline), as the primary analytical reagent.

The underlying principle of the PAV test is the reaction between p-anisidine and the carbonyl group of an aldehyde. This reaction forms a Schiff base, which is a yellowish product that absorbs light in the visible spectrum. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of aldehydes present in the sample.

The official methodology (e.g., AOCS Official Method Cd 18-90) involves dissolving a weighed sample of the fat or oil in a solvent such as isooctane. The absorbance of this solution is measured at 350 nm against a solvent blank (this accounts for any primary oxidation products like conjugated dienes). Subsequently, a solution of p-anisidine in glacial acetic acid is added to the sample solution. After a reaction time of typically 10 minutes, the absorbance is measured again at 350 nm. The p-Anisidine Value is then calculated based on the difference in absorbance readings.

A low PAV is indicative of good quality oil, whereas a high value suggests significant secondary oxidation and potential rancidity. The PAV is often used in conjunction with the Peroxide Value (PV), which measures primary oxidation products (hydroperoxides). Together, they provide a more complete picture of the oxidative state of a fat or oil through the TOTOX (Total Oxidation) value, calculated as TOTOX = 2(PV) + PAV.

| Parameter | Description |

|---|---|

| Analyte | Secondary oxidation products in fats and oils (primarily α,β-unsaturated aldehydes). |

| Reagent | p-Anisidine (4-methoxyaniline), typically in a solution of glacial acetic acid. |

| Principle | Reaction of p-anisidine with aldehydes to form a colored Schiff base. |

| Instrumentation | UV-Vis Spectrophotometer. |

| Wavelength | 350 nm. |

| Interpretation | A higher PAV indicates a greater degree of secondary oxidation and lower product quality. |